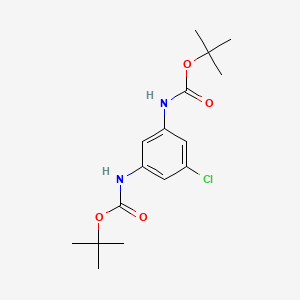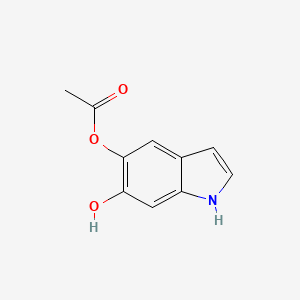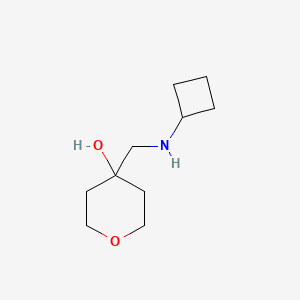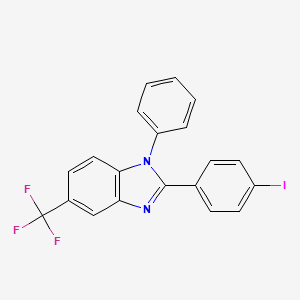![molecular formula C15H17N5OSi B12938045 Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]- CAS No. 60855-35-8](/img/structure/B12938045.png)
Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide: is an organic compound that combines a purine derivative with a benzamide group The trimethylsilyl group attached to the purine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide typically involves the reaction of 9H-purine-6-amine with trimethylsilyl chloride to introduce the trimethylsilyl group. This is followed by the acylation of the resulting intermediate with benzoyl chloride to form the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: In an industrial setting, the production of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used to replace the trimethylsilyl group under mild conditions.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the benzamide group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with enzymes and receptors. It serves as a model compound for investigating the biochemical pathways involving purine nucleotides.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting purine-related metabolic pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: In the industrial sector, N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with purine-binding proteins, modulating their activity and influencing various biochemical pathways.
Comparación Con Compuestos Similares
N-(Trimethylsilylmethyl)benzylamine: Another compound with a trimethylsilyl group, used in organic synthesis.
N-Benzyl-N-(trimethylsilyl)methylamine: Similar structure but with different functional groups, used in chemical research.
N-(Trimethylsilyl)benzamide: Lacks the purine ring, used in different synthetic applications.
Uniqueness: N-(9-(Trimethylsilyl)-9H-purin-6-yl)benzamide is unique due to the presence of both a purine ring and a benzamide group, combined with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
60855-35-8 |
|---|---|
Fórmula molecular |
C15H17N5OSi |
Peso molecular |
311.41 g/mol |
Nombre IUPAC |
N-(9-trimethylsilylpurin-6-yl)benzamide |
InChI |
InChI=1S/C15H17N5OSi/c1-22(2,3)20-10-18-12-13(16-9-17-14(12)20)19-15(21)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17,19,21) |
Clave InChI |
LAXGCXHUFWQQEV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)
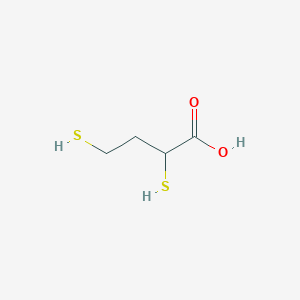

![9H-Purin-6-amine, 9-[(4-ethenylphenyl)methyl]-](/img/structure/B12938013.png)
